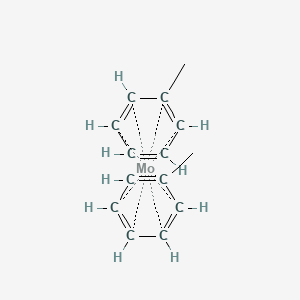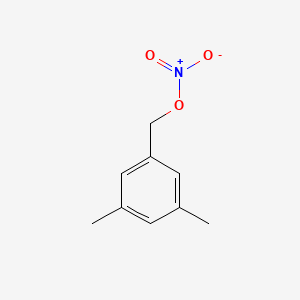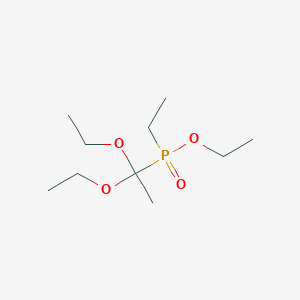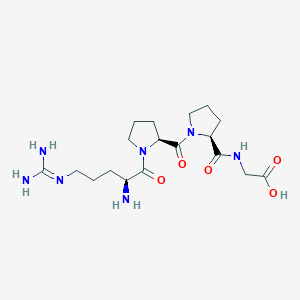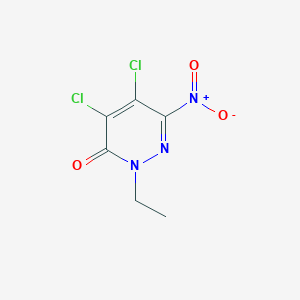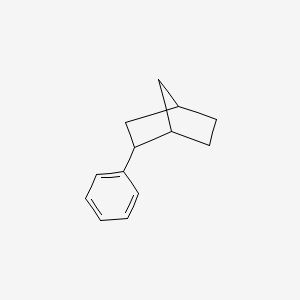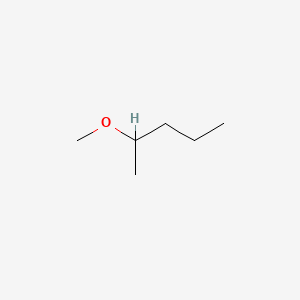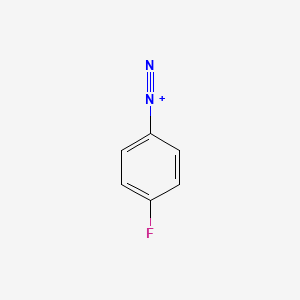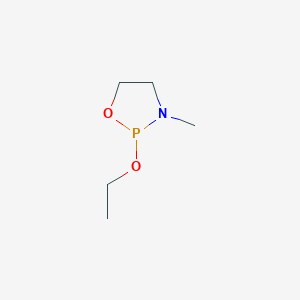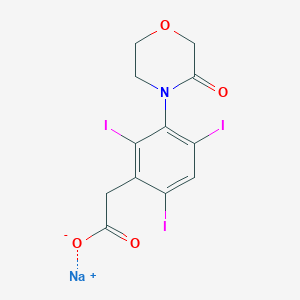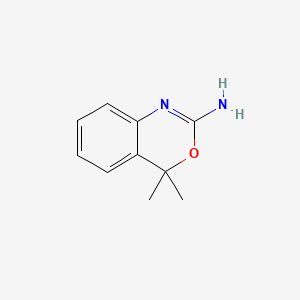
Cerium;iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium and iridium are two elements that form a unique compound with interesting properties. Cerium is a rare earth element, while iridium is a transition metal. The combination of these two elements results in a compound that exhibits unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cerium and iridium compounds typically involves the use of cerium oxide (CeO2) and iridium chloride (IrCl3) as starting materials. One common method is the co-precipitation technique, where cerium and iridium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form a mixed hydroxide. This hydroxide is then calcined at high temperatures to produce the desired cerium-iridium compound .
Industrial Production Methods
In industrial settings, the production of cerium-iridium compounds often involves high-temperature solid-state reactions. Cerium oxide and iridium metal are mixed in stoichiometric ratios and subjected to high temperatures in a reducing atmosphere to form the desired compound. This method ensures the formation of a homogeneous product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cerium-iridium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cerium and iridium, which can vary depending on the reaction conditions .
Common Reagents and Conditions
Oxidation Reactions: Cerium in the +4 oxidation state can act as a strong oxidizing agent. Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reactions: Iridium in the +3 oxidation state can be reduced using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution Reactions: These reactions often involve the replacement of ligands in the coordination sphere of cerium or iridium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cerium dioxide (CeO2) and iridium oxide (IrO2), while reduction reactions may yield metallic iridium and cerium(III) compounds .
Wissenschaftliche Forschungsanwendungen
Cerium-iridium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: Explored for their antimicrobial properties and potential use in wound healing and cancer treatment.
Industry: Utilized in the production of advanced materials, such as high-performance alloys and coatings.
Wirkmechanismus
The mechanism of action of cerium-iridium compounds is primarily based on their redox properties. Cerium can cycle between the +3 and +4 oxidation states, while iridium can cycle between the +3 and +4 oxidation states. This redox cycling allows these compounds to participate in various electron transfer reactions, making them effective catalysts and therapeutic agents . The molecular targets and pathways involved include oxidative stress pathways, cellular respiration, and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium Oxide (CeO2): Known for its catalytic properties and use in fuel cells and catalytic converters.
Iridium Oxide (IrO2): Used in electrochemical applications, such as water splitting and oxygen evolution reactions.
Platinum-Iridium Alloys: Known for their high corrosion resistance and use in medical devices and electrical contacts.
Uniqueness
The cerium-iridium compound is unique due to the combination of cerium’s redox properties and iridium’s stability and catalytic activity. This combination results in a compound with enhanced catalytic efficiency and stability under various conditions, making it valuable in both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
12014-65-2 |
|---|---|
Molekularformel |
CeIr5 |
Molekulargewicht |
1101.20 g/mol |
IUPAC-Name |
cerium;iridium |
InChI |
InChI=1S/Ce.5Ir |
InChI-Schlüssel |
OLYVKCIIDRJZGU-UHFFFAOYSA-N |
Kanonische SMILES |
[Ce].[Ir].[Ir].[Ir].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


